

A Comprehensive Review of the Biological Activities of Tracheloside

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tracheloside, a lignan glycoside, has emerged as a compound of significant interest in the field of pharmacology due to its diverse biological activities. Primarily extracted from Trachelospermum jasminoides (star jasmine) and also found in other plants like Carthamus tinctorius (safflower), this natural compound has demonstrated promising therapeutic potential. This technical guide provides an in-depth review of the current literature on the biological activities of Tracheloside, with a focus on its anti-inflammatory, anti-rheumatoid arthritis, anticancer, and wound-healing properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development efforts.

Core Biological Activities of Tracheloside Anti-inflammatory and Anti-Rheumatoid Arthritis Activity

Tracheloside has been shown to possess significant anti-inflammatory and anti-rheumatoid arthritis properties. These effects are primarily mediated through the inhibition of pro-inflammatory cytokines and modulation of key signaling pathways.

Quantitative Data Summary



Activity	Experimental Model	Key Findings	Reference
Inhibition of Inflammatory Mediators	TNF-α induced MH7A human rheumatoid arthritis synovial cells	Effectively inhibited the release of IL-6 and IL-17. Reduced the production of COX-2, MMP2, MMP3, and MMP9.	[1]
Inhibition of Cell Migration	MH7A human rheumatoid arthritis synovial cells	Suppressed the migration of MH7A cells in vitro.	[1]

Experimental Protocols

In Vitro Anti-inflammatory Assay in MH7A Cells

- Cell Culture: Human rheumatoid arthritis synovial fibroblast-like cells (MH7A) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Induction of Inflammation: Cells are stimulated with tumor necrosis factor-alpha (TNF-α) to induce an inflammatory response, characterized by the release of inflammatory cytokines and matrix metalloproteinases (MMPs).
- Treatment: Cells are treated with varying concentrations of Tracheloside.
- Analysis of Inflammatory Mediators: The levels of interleukin-6 (IL-6) and IL-17 in the cell
 culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
 The expression of cyclooxygenase-2 (COX-2), MMP2, MMP3, and MMP9 is determined by
 Western blot analysis.[1]
- Cell Migration Assay: A scratch wound healing assay or a transwell migration assay is used to assess the effect of Tracheloside on the migration of MH7A cells.

In Vivo Collagen-Induced Arthritis (CIA) Model in Mice





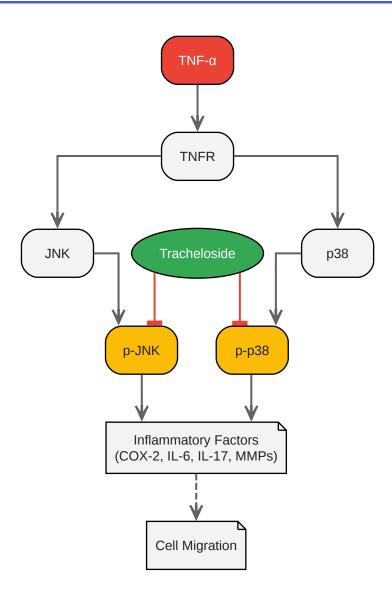


- Animal Model: DBA/1 mice, which are genetically susceptible to developing arthritis, are commonly used.
- Induction of Arthritis: Arthritis is induced by immunization with an emulsion of bovine type II
 collagen and Complete Freund's Adjuvant (CFA). A booster injection is typically given 21
 days after the initial immunization.
- Treatment: Mice are orally administered with Tracheloside at specified doses daily.
- Assessment of Arthritis: The severity of arthritis is evaluated by monitoring paw swelling
 using a caliper and assigning a clinical arthritis score based on erythema and swelling of the
 joints.
- Histopathological Analysis: At the end of the study, the joints are collected, fixed, and stained
 with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and
 cartilage/bone erosion.

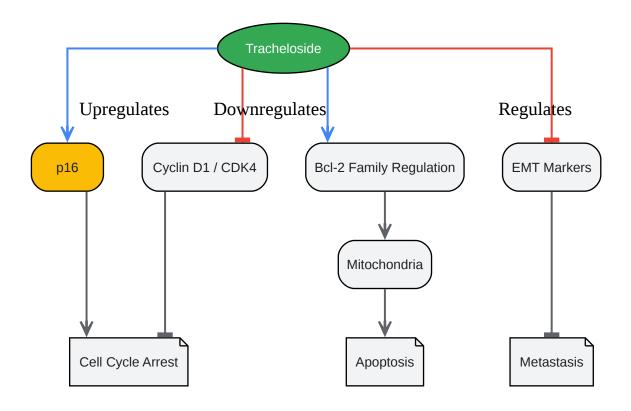
Signaling Pathways

Tracheloside exerts its anti-rheumatoid arthritis effects by inhibiting the IL-17/MAPK signaling pathway. [1] In TNF- α -stimulated MH7A cells, Tracheloside reduces the phosphorylation of JNK and p38 MAPKs, key components of this pathway.

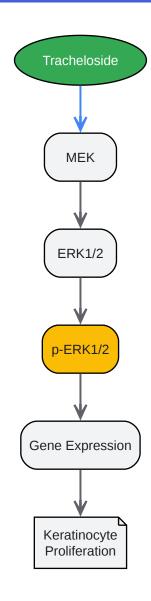












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References

• 1. Tracheloside, the main constituent of the total lignan extract from Trachelospermi Caulis, inhibited rheumatoid arthritis via IL-17/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]







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